Sinalbin

Description

Properties

CAS No. |

20196-67-2 |

|---|---|

Molecular Formula |

C30H42N2O15S2 |

Molecular Weight |

734.8 g/mol |

IUPAC Name |

2-[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxyethyl-trimethylazanium;[[2-(4-hydroxyphenyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino] sulfate |

InChI |

InChI=1S/C16H23NO5.C14H19NO10S2/c1-17(2,3)8-9-22-15(18)7-6-12-10-13(20-4)16(19)14(11-12)21-5;16-6-9-11(18)12(19)13(20)14(24-9)26-10(15-25-27(21,22)23)5-7-1-3-8(17)4-2-7/h6-7,10-11H,8-9H2,1-5H3;1-4,9,11-14,16-20H,5-6H2,(H,21,22,23)/t;9-,11-,12+,13-,14+/m.1/s1 |

InChI Key |

NUXXPTJGCLKPIG-VDHCZMMKSA-N |

Isomeric SMILES |

C1=CC(=CC=C1CC(=NOS(=O)(=O)O)S[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O |

Canonical SMILES |

C1=CC(=CC=C1CC(=NOS(=O)(=O)O)SC2C(C(C(C(O2)CO)O)O)O)O |

melting_point |

191 - 192 °C |

physical_description |

Solid |

Synonyms |

sinalbin sinapine p-hydroxybenzylglucosinolate |

Origin of Product |

United States |

What is the chemical structure of Sinalbin?

An In-depth Technical Guide to the Chemical Structure and Analysis of Sinalbin

Introduction

Sinalbin is a prominent glucosinolate found in the seeds of white mustard (Sinapis alba) and various other wild plant species.[1] As a secondary metabolite, it plays a crucial role in the plant's defense mechanisms.[2] When the plant tissue is damaged, sinalbin is hydrolyzed by the enzyme myrosinase, leading to the formation of pungent and biologically active compounds.[1][2] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and analytical methodologies related to sinalbin, tailored for researchers and professionals in drug development and life sciences.

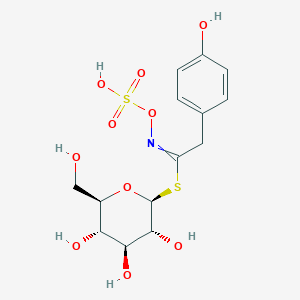

Chemical Structure of Sinalbin

Sinalbin is technically a salt. It consists of a p-hydroxybenzylglucosinolate anion and a sinapine (B1681761) cation. The sinapine component is an alkaloid ester of sinapic acid and choline. However, the term "sinalbin" is often used to refer specifically to the p-hydroxybenzylglucosinolate anion, which is the precursor to the characteristic mustard oil.

-

Molecular Formula (glucosinolate anion only): C14H19NO10S2[1]

-

IUPAC Name (glucosinolate anion): [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-(4-hydroxyphenyl)-N-sulfooxyethanimidothioate[1]

-

CAS Registry Number: 20196-67-2[6]

The core structure, depicted below, features a β-D-thioglucose group, a sulfonated oxime, and a p-hydroxybenzyl side chain derived from the amino acid tyrosine.[2]

Physicochemical and Quantitative Data

The following table summarizes key quantitative properties of sinalbin. It is important to distinguish between the properties of the complete salt and the isolated glucosinolate anion.

| Property | Value (Sinalbin Salt) | Value (Glucosinolate Anion) | Reference(s) |

| Molecular Weight | 734.79 g/mol | 425.42 g/mol | [1][3][6] |

| Melting Point | 100-102°C (anhydrous), 83-84°C (hydrated) | Not specified | [6] |

| Optical Rotation [α]D20 | -8.76° (c = 0.29) | Not specified | [6] |

| Solubility | Soluble in cold water and hot alcohol | Not specified | [6] |

| Content in Mustard Seed | Up to 87.9 mg/g; up to 250 µmol/g | Not applicable | [7][8] |

| LOD (IC Method) | ≤ 0.04 mM | Not applicable | [9][10] |

| LOQ (IC Method) | 0.10 mM | Not applicable | [7] |

Biochemical and Signaling Pathways

Enzymatic Hydrolysis by Myrosinase

Upon tissue disruption, sinalbin comes into contact with the enzyme myrosinase (a β-thioglucosidase), initiating a hydrolysis reaction. This process cleaves the thioglucose group, leading to the formation of an unstable aglycone. This intermediate promptly rearranges to produce 4-hydroxybenzyl isothiocyanate (4-HBITC), the compound responsible for the mild pungency of white mustard.[1][8] However, 4-HBITC is unstable and quickly degrades, particularly at neutral or alkaline pH, into non-pungent 4-hydroxybenzyl alcohol and a thiocyanate (B1210189) ion.[1]

Regulation by Plant Defense Signaling

The biosynthesis and accumulation of glucosinolates, including sinalbin, are integral to plant defense against herbivores and are regulated by complex signaling networks. The jasmonic acid (JA) pathway is a primary regulator.[11] Mechanical damage, such as that caused by chewing insects, triggers the synthesis of JA, which in turn activates transcription factors that upregulate genes involved in glucosinolate biosynthesis, leading to increased sinalbin levels in the plant tissues.[11]

Experimental Protocols

Accurate quantification of sinalbin is essential for quality control in food science and for research into plant biochemistry and defense. The following are summaries of established analytical methods.

Quantification by Ion Chromatography (IC)

This method allows for the simultaneous quantification of sinalbin, its precursor sinigrin (B192396) (from other mustard species), and its anionic hydrolysis products.[9][10][12]

-

Objective: To quantify sinalbin in mustard seed extracts.

-

Instrumentation: Ion chromatography system with a hydroxide-selective anion-exchange column.

-

Methodology:

-

Sample Preparation: Extract glucosinolates from lyophilized and ground seed tissue using boiling 70% (v/v) methanol. Centrifuge the extract and combine supernatants. An internal standard may be added at this stage.[11]

-

Chromatographic Separation:

-

Detection: Suppressed conductivity detection is typically used for ion chromatography.

-

Quantification: Calculate the concentration of sinalbin based on the peak area relative to a calibration curve generated from certified sinalbin standards. The method demonstrates good recoveries (83-102%) with minimal interference from the plant matrix.[9][10]

-

Quantification by High-Performance Liquid Chromatography–Time-of-Flight Mass Spectrometry (HPLC–TOF-MS)

This method offers high sensitivity and specificity for the quantification of sinalbin and related glucosinolates.[7]

-

Objective: To achieve sensitive and rapid quantification of sinalbin in mustard seed.

-

Instrumentation: HPLC system coupled to a Time-of-Flight Mass Spectrometer with an Electrospray Ionization (ESI) source.

-

Methodology:

-

Sample Preparation: Simple aqueous extraction of mustard seed is sufficient, requiring virtually no sample cleanup prior to analysis.[7]

-

Chromatographic Separation: A suitable reversed-phase C18 column is typically used for separating glucosinolates. The mobile phase often consists of a gradient of water and acetonitrile, both containing a small amount of a modifier like formic acid to improve peak shape and ionization.

-

Mass Spectrometry Detection:

-

Ionization Mode: Negative Electrospray Ionization (ESI) mode is preferred for detecting intact glucosinolates.[7]

-

Analysis: High-resolution mass analysis by TOF-MS allows for precise mass determination, confirming the identity of sinalbin and distinguishing it from other matrix components.

-

-

Quantification: Quantification is achieved by integrating the peak area from the extracted ion chromatogram corresponding to the exact mass of the deprotonated sinalbin molecule ([M-H]⁻). The method is more sensitive than HPLC-UV and IC methods.[7]

-

Conclusion

Sinalbin is a multifaceted glucosinolate whose chemical properties and biological functions are of significant interest in agriculture, food chemistry, and pharmacology. Its unique structure as a salt, its well-defined enzymatic hydrolysis pathway, and its regulation by plant defense signaling networks make it a compelling subject for scientific inquiry. The robust analytical protocols available for its quantification enable precise and reliable characterization, paving the way for further research into its applications and biological significance.

References

- 1. Sinalbin - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Sinalbin | C30H42N2O15S2 | CID 76956748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Sinalbine | C30H42N2O15S2 | CID 92024103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. dictionary.com [dictionary.com]

- 6. Sinalbin [drugfuture.com]

- 7. researchgate.net [researchgate.net]

- 8. Biologically Active Compounds in Mustard Seeds: A Toxicological Perspective [mdpi.com]

- 9. cabidigitallibrary.org [cabidigitallibrary.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Major Signaling Pathways Modulate Arabidopsis Glucosinolate Accumulation and Response to Both Phloem-Feeding and Chewing Insects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Sinalbin Biosynthesis Pathway in Sinapis alba: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sinalbin (p-hydroxybenzylglucosinolate) is the predominant glucosinolate in white mustard (Sinapis alba), contributing to its characteristic flavor profile and conferring defense properties against pests and pathogens. Understanding the biosynthesis of sinalbin is crucial for crop improvement, exploring its potential as a biopesticide, and harnessing its derivatives for pharmaceutical applications. This technical guide provides a comprehensive overview of the putative sinalbin biosynthesis pathway in Sinapis alba, based on current transcriptomic data and knowledge from homologous pathways in model organisms. It details the key enzymatic steps, presents available quantitative data, outlines relevant experimental protocols for pathway elucidation, and provides a visual representation of the metabolic cascade.

The Putative Sinalbin Biosynthesis Pathway

The biosynthesis of sinalbin, an aromatic glucosinolate, originates from the amino acid L-tyrosine. The pathway involves a series of enzymatic reactions that modify the amino acid to form the characteristic glucosinolate core structure. Based on the transcriptome analysis of Sinapis alba and homology to the well-characterized glucosinolate biosynthesis pathway in Arabidopsis thaliana, the following steps are proposed for the formation of sinalbin[1][2]:

-

Conversion of L-Tyrosine to p-hydroxyphenylacetaldoxime: The initial step is the conversion of L-tyrosine to p-hydroxyphenylacetaldoxime. This reaction is catalyzed by a cytochrome P450 monooxygenase of the CYP79 family. In Sinapis alba, a homolog of Arabidopsis CYP79A2 has been identified as a likely candidate for this function[1][3].

-

Conversion of p-hydroxyphenylacetaldoxime to a Thiohydroximic Acid Intermediate: The aldoxime is subsequently converted to a thiohydroximic acid derivative. This step is thought to be catalyzed by another cytochrome P450 enzyme, likely a homolog of CYP83B1 in Arabidopsis, which acts on indole-3-acetaldoxime[1][4]. The resulting intermediate is then conjugated to a sulfur donor, a reaction involving a glutathione (B108866) S-transferase (GST)[1].

-

Formation of Desulfo-p-hydroxybenzylglucosinolate: The thiohydroximic acid intermediate is then glucosylated by a UDP-glucosyltransferase (UGT). A homolog of Arabidopsis UGT74B1 is the putative enzyme responsible for transferring a glucose moiety from UDP-glucose to the thiohydroximate, forming desulfo-p-hydroxybenzylglucosinolate[1][5].

-

Sulfation to Yield Sinalbin: The final step in the core pathway is the sulfation of desulfo-p-hydroxybenzylglucosinolate to form sinalbin. This reaction is catalyzed by a sulfotransferase (SOT), with 3'-phosphoadenosine-5'-phosphosulfate (PAPS) serving as the sulfate (B86663) donor. A homolog of Arabidopsis SOT16 has been identified in the Sinapis alba transcriptome and is the likely candidate for this terminal step[1].

Quantitative Data

Quantitative data on the intermediates and enzyme kinetics of the sinalbin biosynthesis pathway in Sinapis alba is limited. However, data from S. alba seedlings and kinetic studies of homologous enzymes from other species provide valuable insights.

Table 1: Concentration of Sinalbin in Sinapis alba Seedlings

| Tissue | Developmental Stage | Concentration (mM) |

| Young Cotyledons | Seedling | up to 20 |

| Young Leaves | Seedling | up to 10 |

| Older Cotyledons | Seedling | 2-3 |

| Older Leaves | Seedling | 2-3 |

Source: Developmental profile of sinalbin (p-hydroxybenzyl glucosinolate) in mustard seedlings, Sinapis alba L., and its relationship to insect resistance.

Table 2: Kinetic Parameters of Homologous Enzymes

| Enzyme (Homolog) | Substrate | Km (µM) | kcat (min-1) | Organism |

| CYP79A1 | L-Tyrosine | 140 | 198 | Sorghum bicolor |

| UGT74B1 | Phenylacetothiohydroximate | 5.8 | - | Arabidopsis thaliana |

| UGT74B1 | UDP-glucose | 48 | - | Arabidopsis thaliana |

| SOT16 | Desulfobenzylglucosinolate | - | - | Arabidopsis thaliana |

| SOT16 | PAPS | - | - | Arabidopsis thaliana |

Experimental Protocols

The elucidation and characterization of the sinalbin biosynthesis pathway require a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Identification and Quantification of Sinalbin and its Intermediates by HPLC

This protocol is adapted from established methods for glucosinolate analysis.

Objective: To extract, identify, and quantify sinalbin and its desulfated precursor from Sinapis alba tissues.

Materials:

-

Plant tissue (e.g., leaves, cotyledons, roots)

-

Liquid nitrogen

-

Methanol (B129727) (70%, pre-heated to 70°C)

-

Internal standard (e.g., sinigrin)

-

DEAE-Sephadex A-25 resin

-

Purified aryl sulfatase (from Helix pomatia)

-

Sodium acetate (B1210297) buffer (pH 5.0)

-

Milli-Q water

-

HPLC system with a C18 column and UV detector (detection at 229 nm)

-

Acetonitrile (B52724) (HPLC grade)

Procedure:

-

Sample Preparation: Freeze a known weight of fresh plant tissue in liquid nitrogen and grind to a fine powder.

-

Extraction: Immediately add the powdered tissue to a known volume of boiling 70% methanol to inactivate endogenous myrosinase. Add a known amount of internal standard. Incubate at 70°C for 30 minutes, vortexing occasionally.

-

Centrifugation: Centrifuge the extract at 3000 x g for 10 minutes. Collect the supernatant.

-

Anion Exchange Chromatography: Prepare a mini-column with DEAE-Sephadex A-25 resin. Load the supernatant onto the column. Wash the column with water and then with sodium acetate buffer.

-

Desulfation: Apply a solution of purified aryl sulfatase to the column and incubate overnight at room temperature to convert glucosinolates to their desulfo-forms.

-

Elution: Elute the desulfoglucosinolates from the column with Milli-Q water.

-

HPLC Analysis: Analyze the eluted desulfoglucosinolates by reverse-phase HPLC. Use a gradient of water and acetonitrile for separation. Identify peaks by comparing retention times with authentic standards (if available) and quantify using the internal standard method.

Heterologous Expression and Characterization of Biosynthetic Enzymes

This protocol describes a general workflow for producing and functionally testing the candidate enzymes from the sinalbin pathway.

Objective: To express and purify a candidate enzyme (e.g., the putative CYP79A2 homolog from S. alba) and determine its substrate specificity and kinetic parameters.

Materials:

-

Sinapis alba cDNA library

-

PCR primers specific for the candidate gene

-

Expression vector (e.g., pET vector for E. coli or pYES vector for yeast)

-

Competent E. coli (for cloning and expression) or yeast cells

-

Appropriate growth media and inducing agents (e.g., IPTG for E. coli)

-

Ni-NTA affinity chromatography column (for His-tagged proteins)

-

Buffer solutions for protein purification

-

Substrate (L-tyrosine)

-

Cofactors (e.g., NADPH for P450 enzymes)

-

Spectrophotometer or HPLC system for enzyme activity assays

Procedure:

-

Gene Cloning: Amplify the full-length coding sequence of the candidate gene from the S. alba cDNA library using PCR. Clone the PCR product into an appropriate expression vector containing a purification tag (e.g., a His-tag).

-

Heterologous Expression: Transform the expression construct into a suitable host organism (E. coli or yeast). Grow the cells to an optimal density and induce protein expression.

-

Protein Purification: Harvest the cells, lyse them, and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

Enzyme Assays:

-

Substrate Specificity: Incubate the purified enzyme with various potential amino acid substrates (e.g., L-tyrosine, L-phenylalanine, L-tryptophan) and the necessary cofactors. Analyze the reaction products by HPLC or LC-MS to identify the specific substrate converted.

-

Kinetic Analysis: Perform enzyme assays with varying concentrations of the identified substrate (L-tyrosine) while keeping the enzyme concentration constant. Measure the initial reaction rates. Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation.

-

Visualization of the Sinalbin Biosynthesis Pathway

The following diagram illustrates the proposed enzymatic steps in the biosynthesis of sinalbin from L-tyrosine in Sinapis alba.

References

- 1. uniprot.org [uniprot.org]

- 2. The three desulfoglucosinolate sulfotransferase proteins in Arabidopsis have different substrate specificities and are differentially expressed - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Down-Regulation of CYP79A1 Gene Through Antisense Approach Reduced the Cyanogenic Glycoside Dhurrin in [Sorghum bicolor (L.) Moench] to Improve Fodder Quality - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Screening Brassica species for glucosinolate content - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. uniprot.org [uniprot.org]

The Potent Biological Activities of Sinalbin and Its Derivatives: A Technical Guide for Researchers

An In-depth Exploration of Anticancer, Antimicrobial, Antioxidant, and Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Sinalbin, a prominent glucosinolate found in the seeds of white mustard (Sinapis alba), and its derivatives have emerged as compounds of significant interest in the scientific community.[1][2] Upon enzymatic hydrolysis by myrosinase, sinalbin is converted to p-hydroxybenzyl isothiocyanate (HBITC), a highly reactive compound that is largely responsible for the observed biological effects.[1] This technical guide provides a comprehensive overview of the current state of research on the biological activities of sinalbin and its derivatives, with a focus on their potential therapeutic applications.

Anticancer Activity

Sinalbin and its derivatives have demonstrated notable anticancer properties across various cancer cell lines. The primary mechanism of action is believed to be through the induction of apoptosis and inhibition of cell proliferation.

Quantitative Anticancer Data

The cytotoxic effects of sinalbin and its key derivative, p-hydroxybenzyl isothiocyanate (HBITC), have been evaluated against several cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population, are summarized in the table below. It is important to note that much of the available quantitative data pertains to HBITC, the active hydrolysis product of sinalbin.

| Compound/Derivative | Cancer Cell Line | IC50 Value (µM) | Reference |

| p-Hydroxybenzyl Isothiocyanate (HBITC) | Human neuroblastoma (SH-SY5Y) | ~40 (for significant inhibition) | [3] |

| p-Hydroxybenzyl Isothiocyanate (HBITC) | Human glioblastoma (U87MG) | ~60 (for significant inhibition) | [3] |

| Benzyl Isothiocyanate (BITC) | Methicillin-Resistant Staphylococcus aureus (MRSA) | 2.9 - 110 µg/mL (MIC) | [4] |

| Phenethyl Isothiocyanate (PEITC) | Chronic Lymphocytic Leukemia (CLL) cells | 5.1 - 5.4 | [5] |

| Silybin (B1146174) Derivatives (SGA and SGB) | Human liver cancer (Hep G2) | Log IC50 values provided, specific values not extracted | [6] |

Note: Data for sinalbin itself is limited, and the provided data for HBITC and other isothiocyanates offer insights into the potential anticancer activity. Further research is needed to establish a comprehensive IC50 profile for sinalbin and a wider range of its derivatives against various cancer cell lines.

Experimental Protocol: Sulforhodamine B (SRB) Assay for Anticancer Activity

The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content. It is a reliable and widely used method for cytotoxicity screening.[7][8]

Materials:

-

96-well microtiter plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Sinalbin or its derivatives (dissolved in a suitable solvent, e.g., DMSO)

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Acetic acid, 1% (v/v)

-

Tris base solution, 10 mM

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-20,000 cells/well) and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat cells with various concentrations of sinalbin or its derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (solvent only).

-

Cell Fixation: Gently add cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.

-

Washing: Wash the plates five times with 1% acetic acid to remove excess TCA and unbound dye. Air dry the plates completely.

-

SRB Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

-

Removal of Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove the unbound SRB dye. Air dry the plates.

-

Solubilization of Bound Dye: Add 200 µL of 10 mM Tris base solution to each well and place on a shaker for 10 minutes to solubilize the protein-bound dye.

-

Absorbance Measurement: Measure the absorbance at 565 nm using a microplate reader.

-

Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration.

Antimicrobial Activity

The hydrolysis products of sinalbin, particularly HBITC, have demonstrated significant antimicrobial activity against a range of pathogenic bacteria and fungi.

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table summarizes the available MIC values for HBITC and related isothiocyanates.

| Compound/Derivative | Microbial Strain | MIC Value | Reference |

| p-Hydroxybenzyl Isothiocyanate (HBITC) | Staphylococcus aureus | 0.35 mg/mL (MBC) | [9] |

| p-Hydroxybenzyl Isothiocyanate (HBITC) | Escherichia coli | 0.53 mg/mL (MBC) | [9] |

| p-Hydroxybenzyl Isothiocyanate (HBITC) | Salmonella typhimurium | 0.53 mg/mL (MBC) | [9] |

| Benzyl Isothiocyanate (BITC) | Campylobacter jejuni | 1.25–5 µg/mL | |

| Allyl Isothiocyanate (AITC) | Campylobacter jejuni | 50–200 µg/mL | |

| Benzyl Isothiocyanate (BITC) | Methicillin-Resistant Staphylococcus aureus (MRSA) | 2.9 - 110 µg/mL | [4] |

Note: MBC (Minimum Bactericidal Concentration) is the lowest concentration that results in microbial death.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely accepted technique for determining the MIC of an antimicrobial agent.

Materials:

-

96-well microtiter plates

-

Microbial strains of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Sinalbin or its derivatives

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare Inoculum: Prepare a standardized inoculum of the test microorganism in the appropriate broth.

-

Serial Dilutions: Prepare two-fold serial dilutions of the test compound in the broth medium directly in the 96-well plate.

-

Inoculation: Add the standardized inoculum to each well containing the serially diluted compound. Include a growth control (inoculum without compound) and a sterility control (broth only).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

Antioxidant Activity

Sinalbin and its derivatives possess antioxidant properties, which are attributed to their ability to scavenge free radicals and chelate metal ions.

Quantitative Antioxidant Data

| Assay | Principle | Typical Units |

| DPPH Radical Scavenging Assay | Measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. | IC50 (µg/mL or µM) |

| ABTS Radical Scavenging Assay | Measures the ability of an antioxidant to scavenge the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation. | IC50 (µg/mL or µM) or Trolox Equivalents (TE) |

| Ferric Reducing Antioxidant Power (FRAP) Assay | Measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[10] | µmol Fe²⁺ equivalents/g or µmol Trolox Equivalents (TE)/g |

| Oxygen Radical Absorbance Capacity (ORAC) Assay | Measures the ability of an antioxidant to inhibit the oxidation of a fluorescent probe by peroxyl radicals. | µmol Trolox Equivalents (TE)/g |

Experimental Protocol: Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay is a widely used method for measuring the antioxidant capacity of various samples.[11][12]

Materials:

-

96-well black microtiter plates

-

Fluorescein (B123965) sodium salt

-

2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH)

-

Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) as a standard

-

Phosphate (B84403) buffer (pH 7.4)

-

Fluorescence microplate reader

Procedure:

-

Prepare Reagents: Prepare working solutions of fluorescein, AAPH, and Trolox standards in phosphate buffer.

-

Plate Setup: Add the sample or Trolox standard to the wells of the microplate. Then, add the fluorescein solution to all wells.

-

Incubation: Incubate the plate at 37°C for a short period to allow for temperature equilibration.

-

Initiate Reaction: Add the AAPH solution to all wells to initiate the radical-generating reaction.

-

Fluorescence Measurement: Immediately begin measuring the fluorescence decay at regular intervals over a period of time (e.g., every minute for 60-90 minutes) at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.

-

Data Analysis: The antioxidant capacity is calculated based on the area under the fluorescence decay curve (AUC) and is expressed as Trolox equivalents.

Anti-inflammatory Activity

Emerging evidence suggests that sinalbin and its derivatives possess anti-inflammatory properties, primarily through the modulation of key inflammatory pathways.

Quantitative Anti-inflammatory Data

The anti-inflammatory effects of these compounds are often assessed by their ability to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins, and to modulate the expression of inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

| Compound/Derivative | Assay | Effect | IC50 Value (µM) | Reference |

| Brazilin | Inhibition of LPS-induced NO production in RAW 264.7 cells | Dose-dependent inhibition | 24.3 | [13] |

| 1-O-acetyl-4R,6S-britannilactone | iNOS inhibition | Potent inhibition | 22.1 | [14] |

| Synthetic Flavones | Inhibition of NO production in LPS-treated RAW 264.7 cells | Strong inhibition | 17.1 - 19.7 | [15] |

| Xanthanolides | Inhibition of nitric oxide synthesis in activated microglia | Potent inhibition | 0.47 - 136.5 | [16] |

Experimental Protocol: Griess Assay for Nitric Oxide Inhibition

The Griess assay is a simple and widely used colorimetric method for the indirect measurement of nitric oxide production by quantifying its stable metabolite, nitrite (B80452).[17][18]

Materials:

-

RAW 264.7 macrophage cell line

-

Lipopolysaccharide (LPS)

-

Sinalbin or its derivatives

-

Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid)

-

Sodium nitrite standard solution

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Culture and Treatment: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce nitric oxide production and incubate for 24 hours.

-

Sample Collection: Collect the cell culture supernatant.

-

Griess Reaction: Add the Griess reagent to the supernatant in a new 96-well plate.

-

Incubation and Measurement: Incubate at room temperature for 10-15 minutes. Measure the absorbance at 540 nm.

-

Quantification: The concentration of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage of nitric oxide inhibition is calculated relative to the LPS-stimulated control.

Signaling Pathways

The biological activities of sinalbin and its derivatives are mediated through the modulation of various intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action and for identifying potential therapeutic targets.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation, immunity, and cell survival. Aberrant NF-κB signaling is implicated in many chronic diseases, including cancer and inflammatory disorders. Isothiocyanates, the hydrolysis products of glucosinolates like sinalbin, have been shown to inhibit NF-κB activation, thereby downregulating the expression of pro-inflammatory and pro-survival genes.

PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[19][20] Dysregulation of this pathway is a hallmark of many cancers. While direct evidence for sinalbin is still emerging, related compounds like silybin and other isothiocyanates have been shown to inhibit the PI3K/Akt/mTOR pathway, leading to decreased cancer cell survival and proliferation.[5][12]

Experimental Workflows and Synthesis

Extraction and Purification of Sinalbin

A general workflow for the extraction and purification of sinalbin from Sinapis alba seeds is outlined below. Chromatographic techniques are essential for obtaining high-purity sinalbin.[21]

Synthesis of Sinalbin Derivatives

The synthesis of sinalbin derivatives often involves modification of the hydroxyl group on the p-hydroxybenzyl moiety or the glucose unit. O-glycosylation is one such strategy to create novel derivatives with potentially altered biological activities.[6][11]

Conclusion and Future Directions

Sinalbin and its derivatives, particularly p-hydroxybenzyl isothiocyanate, exhibit a wide range of promising biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory effects. The modulation of key signaling pathways such as NF-κB and PI3K/Akt appears to be central to their mechanisms of action.

While the existing research is encouraging, further studies are warranted to:

-

Establish a comprehensive quantitative profile of the biological activities of sinalbin and a wider array of its synthetic derivatives.

-

Elucidate the precise molecular targets and detailed mechanisms of action for each biological activity.

-

Conduct in vivo studies to validate the therapeutic potential of these compounds in preclinical models of various diseases.

-

Optimize extraction, purification, and synthesis protocols to ensure high yield and purity for research and potential commercial applications.

This technical guide serves as a foundational resource for researchers and professionals in the field, highlighting the significant potential of sinalbin and its derivatives as lead compounds for the development of novel therapeutic agents. The continued exploration of these natural products holds great promise for addressing unmet needs in medicine and human health.

References

- 1. researchgate.net [researchgate.net]

- 2. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GraphViz Examples and Tutorial [graphs.grevian.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. Antibacterial activity and improvement of the oxidative stability of soybean oil by 4-hydroxybenzyl isothiocyanate from white mustard seeds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Glucosinolate chemistry: Synthesis of O-glycosylated derivatives of glucosinalbin - Lookchem [lookchem.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. sketchviz.com [sketchviz.com]

- 18. m.youtube.com [m.youtube.com]

- 19. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Simultaneous quantification of sinigrin, sinalbin, and anionic glucosinolate hydrolysis products in Brassica juncea and Sinapis alba seed extracts using ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

The Occurrence and Distribution of Sinalbin in the Plant Kingdom: A Technical Guide

For: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides an in-depth overview of the natural occurrence and distribution of sinalbin, a prominent glucosinolate found primarily within the Brassicaceae family. This document details the quantitative distribution of sinalbin across various plant species and tissues, outlines comprehensive experimental protocols for its extraction and quantification, and illustrates its biosynthetic pathway. The information presented herein is intended to serve as a valuable resource for researchers in the fields of phytochemistry, pharmacology, and drug development.

Introduction

Sinalbin (p-hydroxybenzylglucosinolate) is a naturally occurring glucosinolate, a class of sulfur-containing secondary metabolites characteristic of the order Brassicales.[1][2] Upon enzymatic hydrolysis by myrosinase, sinalbin is converted to 4-hydroxybenzyl isothiocyanate, a compound that contributes to the characteristic pungent flavor of white mustard.[1][3] However, this isothiocyanate is unstable and readily degrades into non-pungent compounds, resulting in the milder taste of white mustard compared to that of black mustard, which contains sinigrin.[1] The biological activities of sinalbin and its degradation products have garnered significant interest for their potential applications in agriculture and medicine. This guide focuses on the natural sources and distribution of this important phytochemical.

Natural Occurrence and Distribution

Sinalbin is predominantly found in the seeds of white mustard (Sinapis alba).[1][2][4] Its presence has also been documented in a variety of other wild and cultivated species within the Brassicaceae family.[1] The concentration of sinalbin can vary significantly depending on the plant species, the specific tissue, and the developmental stage of the plant.

Distribution in Sinapis alba (White Mustard)

Sinapis alba is the most well-documented source of high concentrations of sinalbin. The highest accumulation is typically observed in the seeds. However, it is also present in other parts of the plant, particularly in the early stages of development. Young cotyledons and leaves of S. alba seedlings have been found to contain high concentrations of sinalbin, which is thought to play a role in defense against herbivores.[5]

Occurrence in Other Brassicaceae Species

While most prominent in Sinapis alba, sinalbin has been identified in other members of the Brassicaceae family, often in lower concentrations. These include wild mustard (Sinapis arvensis) and other related species.[1] The presence and concentration of sinalbin in various species are influenced by genetic and environmental factors.

Quantitative Data on Sinalbin Content

The concentration of sinalbin in plant material is a critical parameter for research and potential commercial applications. The following tables summarize the quantitative data reported in the literature for sinalbin content in various plant sources.

Table 1: Sinalbin Content in Sinapis alba

| Plant Part | Developmental Stage | Concentration | Method of Analysis | Reference(s) |

| Seeds | Mature | 14.13 - 33.94 mg/g | HPLC/UV | [6] |

| Seeds | Mature | Up to 87.9 mg/g | Not specified | [7] |

| Seeds | Mature | Up to 200 µmol/g (in defatted meal) | Not specified | [8] |

| Cotyledons | Young Seedling | Up to 20 mM | HPLC | [5] |

| Leaves | Young Seedling | Up to 10 mM | HPLC | [5] |

| Cotyledons & Leaves | Older Seedling | 2 - 3 mM | HPLC | [5] |

Table 2: Sinalbin Content in Other Plant Species

| Plant Species | Family | Plant Part | Concentration | Method of Analysis | Reference(s) |

| Sinapis arvensis (Wild Mustard) | Brassicaceae | Seeds | Present, concentration varies | Not specified | [1] |

| Brassica juncea (Brown Mustard) | Brassicaceae | Seeds | Present (along with sinigrin) | Ion Chromatography | [9][10] |

Experimental Protocols

Accurate quantification of sinalbin is essential for research and quality control. The following sections provide detailed methodologies for the extraction and analysis of sinalbin from plant tissues.

Extraction of Sinalbin

Several methods have been developed for the efficient extraction of glucosinolates, including sinalbin, from plant material. The choice of method often depends on the plant tissue and the available equipment. A common objective is the inactivation of the myrosinase enzyme to prevent the degradation of sinalbin during the extraction process.

Protocol 1: Hot Methanol (B129727) Extraction (Modified from ISO 9167-1)

This method is widely used and effective for inactivating myrosinase.

-

Sample Preparation: Freeze-dry the plant material (seeds, leaves, etc.) and grind it into a fine powder.

-

Extraction:

-

Weigh approximately 100 mg of the powdered plant material into a centrifuge tube.

-

Add 5 mL of 70% methanol preheated to 75°C.

-

Incubate the mixture at 75°C for 10 minutes, with occasional vortexing.

-

-

Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.

-

Collection: Carefully collect the supernatant containing the extracted sinalbin.

-

Repeat (Optional): For exhaustive extraction, the pellet can be re-extracted with another 5 mL of hot 70% methanol, and the supernatants can be combined.

-

Filtration: Filter the supernatant through a 0.22 µm syringe filter prior to HPLC analysis.[11]

Protocol 2: Cold Methanol Extraction

This simplified method avoids heating and is suitable for routine analysis.[11]

-

Sample Preparation: Finely grind fresh or frozen plant material.

-

Extraction:

-

Weigh approximately 100 mg of the ground plant material into a centrifuge tube.

-

Add 5 mL of 80% methanol at room temperature.

-

Vortex the mixture and let it stand for 30 minutes.

-

Place the sample on a platform rocker for 30 minutes.

-

-

Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.

-

Collection and Filtration: Collect the supernatant and filter it through a 0.22 µm syringe filter.[11]

Quantification of Sinalbin by High-Performance Liquid Chromatography (HPLC)

HPLC coupled with UV detection is a robust and widely used method for the quantification of sinalbin.

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

-

Column: A reversed-phase C18 column (e.g., 5 µm particle size, 150 mm x 4.6 mm).

-

Mobile Phase: A gradient elution is typically used to achieve good separation. An example gradient is:

-

Solvent A: 1% Acetic Acid in Water

-

Solvent B: 100% Methanol

-

Gradient Program: Start with 90% A and 10% B, gradually increasing the proportion of B over 60-70 minutes.[12]

-

-

Flow Rate: 0.8 mL/min.[12]

-

Detection Wavelength: 229 nm.[11]

-

Injection Volume: 5 µL.[12]

-

Quantification: Sinalbin concentration is determined by comparing the peak area of the sample with that of a calibration curve prepared using a certified sinalbin standard.

Biosynthesis of Sinalbin

The biosynthesis of sinalbin, a p-hydroxybenzylglucosinolate, originates from the amino acid tyrosine. The pathway involves a series of enzymatic reactions, including hydroxylation, decarboxylation, and glucosylation. The initial steps of the pathway share similarities with the biosynthesis of cyanogenic glucosides.

The key steps in the biosynthesis of sinalbin are:

-

Conversion of Tyrosine to p-Hydroxyphenylacetaldoxime: This initial step is catalyzed by a cytochrome P450 enzyme, specifically CYP79A1.

-

Formation of the Thiohydroximic Acid: The aldoxime is then converted to a thiohydroximic acid intermediate.

-

S-Glucosylation: A UDP-glucose-dependent glucosyltransferase catalyzes the addition of a glucose molecule to the sulfur atom, forming desulfosinalbin.

-

Sulfation: Finally, a sulfotransferase transfers a sulfate (B86663) group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the desulfo-glucosinolate, yielding sinalbin.

Visualizations

Sinalbin Biosynthesis Pathway

References

- 1. Sinalbin - Wikipedia [en.wikipedia.org]

- 2. Sinalbin [drugfuture.com]

- 3. mdpi.com [mdpi.com]

- 4. shutterstock.com [shutterstock.com]

- 5. Developmental profile of sinalbin (p-hydroxybenzyl glucosinolate) in mustard seedlings,Sinapis alba L., and its relationship to insect resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Simultaneous quantification of sinigrin, sinalbin, and anionic glucosinolate hydrolysis products in Brassica juncea and Sinapis alba seed extracts using ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cabidigitallibrary.org [cabidigitallibrary.org]

- 11. Development of an efficient glucosinolate extraction method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to Sinalbin Metabolism and Degradation Products

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinalbin (p-hydroxybenzyl glucosinolate) is a prominent glucosinolate found in the seeds of white mustard (Sinapis alba). As a secondary metabolite, it plays a crucial role in the plant's defense mechanisms. Upon enzymatic hydrolysis, sinalbin gives rise to a cascade of bioactive compounds, most notably 4-hydroxybenzyl isothiocyanate (4-HBITC), which is responsible for the characteristic pungent taste of white mustard. The metabolism and degradation of sinalbin are of significant interest to researchers in nutrition, pharmacology, and drug development due to the physiological activities of its breakdown products. This technical guide provides a comprehensive overview of the core aspects of sinalbin metabolism, including the enzymatic and chemical transformations, the influence of environmental factors such as pH, the role of the gut microbiota, and detailed analytical methodologies for the quantification of sinalbin and its derivatives.

Sinalbin Metabolism: Pathways and Products

The metabolic journey of sinalbin begins with its hydrolysis, primarily catalyzed by the enzyme myrosinase (a thioglucosidase). This process can occur endogenously in the plant upon tissue damage or within the gastrointestinal tract of humans and animals through the action of microbial enzymes.

Enzymatic Hydrolysis by Myrosinase

Myrosinase cleaves the thioglucosidic bond in the sinalbin molecule, releasing glucose and an unstable aglycone, thiohydroximate-O-sulfonate. This intermediate spontaneously undergoes a Lossen rearrangement to form 4-hydroxybenzyl isothiocyanate (4-HBITC).[1]

Degradation of 4-Hydroxybenzyl Isothiocyanate (4-HBITC)

4-HBITC is a highly unstable compound, and its subsequent degradation is heavily influenced by the surrounding pH.[2]

Under neutral to alkaline conditions (pH > 6.5), 4-HBITC rapidly degrades. The primary pathway involves the formation of a quinone methide intermediate, which then hydrolyzes to yield 4-hydroxybenzyl alcohol and a thiocyanate (B1210189) ion (SCN⁻).[1][2] This degradation is rapid, with the half-life of 4-HBITC being as short as 6 minutes at pH 6.5.[2]

Under different pH conditions and in the presence of other molecules, alternative degradation pathways can occur:

-

Acidic Conditions (pH 3-4): In a more acidic environment, the degradation of 4-HBITC is significantly slower, with a half-life of up to 321 minutes at pH 3.[2] Under these conditions, a notable side reaction is the formation of p-hydroxybenzyl cyanide (4-hydroxyphenylacetonitrile).[3]

-

Formation of Di-(p-hydroxybenzyl)disulfide: A minor degradation pathway, particularly under physiological conditions (pH 5-7), can lead to the formation of di-(p-hydroxybenzyl)disulfide. This proceeds through an intermediate, p-hydroxybenzyl p-hydroxybenzyldithiocarbamate.

Metabolism by Gut Microbiota

The human gut microbiota plays a significant role in the metabolism of glucosinolates, especially when plant myrosinase is inactivated by cooking.[4][5] Several bacterial species have been identified as capable of degrading sinalbin, including strains of Lactobacillus, Pediococcus, Staphylococcus, and Escherichia coli.[4] These bacteria possess myrosinase-like enzymes that can hydrolyze sinalbin to 4-HBITC.[6] The subsequent degradation of 4-HBITC within the gut environment will be influenced by the local pH and the presence of other microbial enzymes and metabolites. The gut microbiome can thus significantly impact the bioavailability and the profile of sinalbin-derived compounds that are absorbed by the host.[7] A specific operon (BT2159-BT2156) has been identified in Bacteroides thetaiotaomicron that is required for glucosinolate metabolism, highlighting the genetic basis for this microbial activity.[8]

Quantitative Data on Sinalbin and its Metabolites

Quantitative data on the concentration of sinalbin and its degradation products are crucial for understanding its bioavailability and physiological effects. The following table summarizes available data, though it is important to note that in vivo data for humans is limited.

| Compound | Matrix | Concentration | Condition | Reference |

| Sinalbin | White Mustard Seeds (Sinapis alba) | Up to 250 µmol/g | Raw seeds | [9] |

| 4-Hydroxybenzyl isothiocyanate (4-HBITC) | - | Half-life: 321 min | pH 3.0, in aqueous solution | [2] |

| 4-Hydroxybenzyl isothiocyanate (4-HBITC) | - | Half-life: 6 min | pH 6.5, in aqueous solution | [2] |

| Thiocyanate (SCN⁻) | Human Plasma | 25-500 µM (quantitation range) | Method validation data | [10] |

| Thiocyanate (SCN⁻) | Human Urine | 7-7000 µg/mL (quantitation range) | Method validation data | [11] |

| Benzyl (B1604629) isothiocyanate metabolites | Human Plasma | Quantifiable levels | After ingestion of nasturtium | [3] |

| Benzyl isothiocyanate metabolites | Human Urine | Max levels at 4h post-ingestion | After ingestion of nasturtium | [3] |

Note: Data for benzyl isothiocyanate metabolites are included as a proxy for the types of metabolites that may be formed from 4-HBITC and detected in biological fluids, though direct quantitative data for 4-HBITC metabolites from sinalbin ingestion in humans is scarce.

Experimental Protocols

Accurate quantification of sinalbin and its metabolites requires robust analytical methods. The following sections outline key experimental protocols.

Extraction of Sinalbin from Biological Samples (General Protocol)

This protocol is a general guideline for solid-phase extraction (SPE) which can be adapted for plasma or urine.

Detailed Steps:

-

Sample Preparation: For plasma or serum, protein precipitation is often the first step. This can be achieved by adding a solvent like acetonitrile (B52724) or methanol (B129727) in a 3:1 or 4:1 ratio to the sample, followed by vortexing and centrifugation to pellet the proteins. For urine, a dilution and filtration step may be sufficient.

-

Solid-Phase Extraction (SPE):

-

Cartridge Conditioning: A C18 SPE cartridge is typically conditioned with methanol followed by water or an appropriate buffer.

-

Sample Loading: The supernatant from the protein precipitation step (or the diluted urine) is loaded onto the conditioned cartridge.

-

Washing: The cartridge is washed with a weak solvent (e.g., water or a low percentage of organic solvent) to remove polar interferences.

-

Elution: The analytes of interest are eluted with a stronger organic solvent, such as methanol or acetonitrile.

-

-

Solvent Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and then reconstituted in a small volume of the initial mobile phase for injection into the analytical instrument.

Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific technique for the quantification of sinalbin metabolites.

Instrumentation:

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

A tandem mass spectrometer (e.g., a triple quadrupole) with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example for 4-Hydroxybenzyl Alcohol):

-

Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 2.6 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

Mass Spectrometry Conditions:

-

Ionization Mode: ESI positive or negative, depending on the analyte.

-

Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. Specific precursor-to-product ion transitions for each analyte and internal standard need to be optimized.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is suitable for the analysis of volatile or semi-volatile degradation products. For non-volatile compounds like 4-hydroxybenzyl alcohol, a derivatization step is necessary.

Derivatization (Example for 4-Hydroxybenzyl Alcohol):

-

The dried extract is treated with a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) or a mixture of pyridine (B92270) and acetic anhydride (B1165640) to convert the hydroxyl group into a more volatile silyl (B83357) or acetyl ester.[4]

-

The reaction is typically carried out at an elevated temperature (e.g., 60-90°C) for a specific duration.

GC-MS Conditions (Example):

-

Column: A non-polar or semi-polar capillary column, such as a 5% phenyl methyl siloxane column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).[4]

-

Carrier Gas: Helium at a constant flow rate.

-

Temperature Program: An optimized temperature gradient to separate the compounds of interest. For example, starting at a lower temperature and ramping up to a final temperature.

-

Injector and Detector Temperatures: Optimized for the analytes and derivatization agents used.

-

Ionization: Electron ionization (EI) at 70 eV.

-

Detection: Full scan mode for identification or selected ion monitoring (SIM) for targeted quantification.

Conclusion

The metabolism of sinalbin is a complex process involving enzymatic hydrolysis and pH-dependent degradation, further influenced by the metabolic activities of the gut microbiota. The primary bioactive product, 4-hydroxybenzyl isothiocyanate, is highly unstable and rapidly transforms into more stable compounds such as 4-hydroxybenzyl alcohol and thiocyanate. Understanding these pathways and having robust analytical methods for the quantification of the resulting metabolites are essential for evaluating the bioavailability and physiological effects of sinalbin from dietary sources. Further research is needed to obtain more comprehensive in vivo quantitative data in humans and to fully elucidate the specific enzymatic machinery of the gut microbiota involved in sinalbin metabolism. This knowledge will be invaluable for the development of functional foods and targeted therapeutic strategies.

References

- 1. cris.vtt.fi [cris.vtt.fi]

- 2. Pharmacokinetic studies on IdB 1016, a silybin- phosphatidylcholine complex, in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of benzyl isothiocyanate metabolites in human plasma and urine by LC-ESI-MS/MS after ingestion of nasturtium (Tropaeolum majus L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Gut Glucosinolate Metabolism and Isothiocyanate Production - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Metabolism of Glucosinolates by Gut Microbiota [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. experts.illinois.edu [experts.illinois.edu]

- 9. (+)-Catechin in human plasma after ingestion of a single serving of reconstituted red wine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Metabolites Method Package Suite : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

The Glucosinolate Sentinel: A Technical Guide to the Role of Sinalbin in Plant Defense

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plants, as sessile organisms, have evolved a sophisticated arsenal (B13267) of chemical defenses to deter herbivores and combat pathogens. Among these, glucosinolates, a class of sulfur-rich secondary metabolites predominantly found in the Brassicaceae family, play a pivotal role. This technical guide provides an in-depth exploration of sinalbin (p-hydroxybenzyl glucosinolate), the principal glucosinolate in white mustard (Sinapis alba), and its multifaceted role in plant defense mechanisms. Through a detailed examination of its biosynthesis, enzymatic activation, the biological activities of its breakdown products, and the intricate signaling networks that govern its production, this document serves as a comprehensive resource for researchers in plant science, entomology, pathology, and drug discovery.

Sinalbin and the "Mustard Oil Bomb": A Chemical Defense System

The defense potential of sinalbin lies dormant within the plant's tissues until cellular disruption occurs, typically through herbivore feeding or pathogen invasion. This damage brings sinalbin into contact with the enzyme myrosinase (a thioglucosidase), which is spatially segregated in healthy cells.[1] This interaction triggers a rapid enzymatic hydrolysis, colloquially known as the "mustard oil bomb," unleashing a cascade of biologically active compounds.[1]

The primary product of sinalbin hydrolysis is the unstable and highly reactive p-hydroxybenzyl isothiocyanate (4-HBITC).[2] This compound is a potent deterrent and toxin to a wide range of organisms. However, its instability leads to the formation of several other breakdown products, each with its own spectrum of biological activity. At a neutral pH, 4-HBITC is the main product, while under more acidic conditions, the formation of nitriles can be favored.[3] The reactivity of 4-HBITC also leads to its non-enzymatic degradation into compounds such as 4-hydroxybenzyl alcohol and thiocyanate (B1210189) ions, particularly in aqueous environments.[4]

Quantitative Insights into Sinalbin-Mediated Defense

The concentration of sinalbin within the plant is a critical determinant of its defensive efficacy. High concentrations are maintained in tissues that are most valuable for the plant's survival and reproduction, such as young seedlings and reproductive organs.

| Plant Tissue | Developmental Stage | Sinalbin Concentration | Reference Organism(s) | Observed Effect |

| Sinapis alba Cotyledons | Young Seedling | Up to 20 mM | Phyllotreta cruciferae (flea beetle), Mamestra configurata (bertha armyworm) | Feeding deterrence[5] |

| Sinapis alba Leaves | Young Seedling | Up to 10 mM | Phyllotreta cruciferae, Mamestra configurata | Feeding deterrence[5] |

| Sinapis alba Cotyledons & Leaves | Older Seedling | 2-3 mM | Phyllotreta cruciferae | Little to no protection, may stimulate feeding[5] |

| Sinapis alba Cotyledons & Leaves | Older Seedling | 2-3 mM | Mamestra configurata | Reduced feeding[5] |

| Yellow Mustard Seeds | Mature | Up to 87.9 mg/g | Not specified | Not specified |

The Sinalbin Biosynthesis Pathway

Sinalbin, as an aromatic glucosinolate, is derived from the amino acid tyrosine. Its biosynthesis is a multi-step process involving chain elongation, core structure formation, and secondary modifications. While the complete pathway in Sinapis alba is an active area of research, a putative pathway can be constructed based on studies in Arabidopsis and transcriptome analysis of S. alba.[6][7]

References

- 1. academic.oup.com [academic.oup.com]

- 2. Biologically Active Compounds in Mustard Seeds: A Toxicological Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MYB Transcription Factors Regulate Glucosinolate Biosynthesis in Different Organs of Chinese Cabbage (Brassica rapa ssp. pekinensis) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Understanding of MYB Transcription Factors Involved in Glucosinolate Biosynthesis in Brassicaceae [mdpi.com]

- 5. Developmental profile of sinalbin (p-hydroxybenzyl glucosinolate) in mustard seedlings,Sinapis alba L., and its relationship to insect resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. De novo Transcriptome Analysis of Sinapis alba in Revealing the Glucosinolate and Phytochelatin Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | De novo Transcriptome Analysis of Sinapis alba in Revealing the Glucosinolate and Phytochelatin Pathways [frontiersin.org]

An In-depth Technical Guide on the Pharmacological Properties of Sinalbin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sinalbin (p-hydroxybenzyl glucosinolate) is a naturally occurring glucosinolate found predominantly in the seeds of white mustard (Sinapis alba). Traditionally recognized for its contribution to the characteristic flavor of mustard, recent scientific inquiry has begun to elucidate its broader pharmacological potential. This technical guide provides a comprehensive overview of the current understanding of sinalbin's pharmacological properties, focusing on its metabolism, biological activities, and the mechanisms of its primary hydrolysis product, 4-hydroxybenzyl isothiocyanate (4-HBITC). This document is intended to serve as a resource for researchers, scientists, and professionals in the field of drug development, offering detailed experimental methodologies, quantitative data, and visualizations of relevant biological pathways. While much of the observed bioactivity is attributed to its hydrolysis products, emerging evidence suggests that intact sinalbin may also possess a unique pharmacokinetic profile and biological relevance.

Introduction

Glucosinolates are a class of sulfur-containing secondary metabolites characteristic of the Brassicaceae family. Sinalbin is the principal glucosinolate in white mustard seeds, where it can be found in concentrations of up to 250 µmol/g[1]. Upon tissue damage, the enzyme myrosinase hydrolyzes sinalbin to produce D-glucose and an unstable aglycone, which spontaneously rearranges to form 4-hydroxybenzyl isothiocyanate (4-HBITC)[2][3]. This isothiocyanate is responsible for the mild pungency of white mustard. However, 4-HBITC is unstable and can further degrade into non-pungent compounds like 4-hydroxybenzyl alcohol and thiocyanate (B1210189) ions[2]. The biological activities associated with sinalbin are largely attributed to 4-HBITC, which has demonstrated antimicrobial, and antiproliferative properties[4][5]. This guide will delve into the known pharmacological aspects of both sinalbin and its bioactive hydrolysis product.

Pharmacokinetics and Metabolism

While the biological effects of sinalbin's hydrolysis products have been the primary focus of research, recent studies indicate that intact sinalbin can be absorbed and metabolized in vivo, suggesting a distinct pharmacokinetic profile.

Absorption, Distribution, Metabolism, and Excretion (ADME) of Intact Sinalbin

-

Absorption: Evidence suggests that a fraction of ingested glucosinolates can be absorbed intact from the gastrointestinal tract[6]. Studies in pigs have shown that intact sinalbin is absorbed and can be detected in the plasma[7].

-

Metabolism: Once absorbed, sinalbin undergoes phase II metabolism in the liver. Specifically, it has been shown to be transformed via glucuronidation[7]. The resulting sinalbin metabolite, proposed to contain two 4-oxybenzyl groups, is then excreted in the urine[7]. In one study, the ratio of the glucuronidated metabolite to intact sinalbin in the hepatic vein plasma was approximately 12:1 after 2-4 hours, indicating significant metabolism[7].

-

Distribution and Excretion: Both intact sinalbin and its glucuronidated metabolite have been detected in plasma and urine[7].

Hydrolysis to 4-hydroxybenzyl isothiocyanate (4-HBITC)

The primary metabolic pathway for sinalbin in the presence of the myrosinase enzyme is its hydrolysis to 4-HBITC[2]. This conversion is crucial as 4-HBITC is considered the main bioactive compound derived from sinalbin.

The hydrolysis of sinalbin by myrosinase is a critical step for the release of the bioactive 4-hydroxybenzyl isothiocyanate.

References

- 1. mdpi.com [mdpi.com]

- 2. Sinalbin - Wikipedia [en.wikipedia.org]

- 3. Biologically Active Compounds in Mustard Seeds: A Toxicological Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New aspects of antiproliferative activity of 4-hydroxybenzyl isothiocyanate, a natural H2S-donor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antibacterial activity and improvement of the oxidative stability of soybean oil by 4-hydroxybenzyl isothiocyanate from white mustard seeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Antioxidant and Antimicrobial Properties of Sinalbin

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Sinalbin, a prominent glucosinolate found in the seeds of white mustard (Sinapis alba), is a precursor to the bioactive compound 4-hydroxybenzyl isothiocyanate (4-HBITC). This conversion, catalyzed by the enzyme myrosinase upon tissue disruption, is central to its biological activities. While sinalbin itself shows limited activity, its hydrolysis product, 4-HBITC, exhibits notable antimicrobial and potential antioxidant properties. This technical guide provides an in-depth review of the current scientific understanding of sinalbin's bioactivity, focusing on its antioxidant and antimicrobial effects. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the core chemical transformation and experimental workflows to support further research and development.

Chemical Profile and Bioactivation of Sinalbin

Sinalbin is a glucosinolate characteristic of white mustard seeds.[1] Structurally, it consists of a β-D-thioglucose group, a sulfonated oxime, and a p-hydroxybenzyl side chain.[2][3] The biological activity of sinalbin is almost entirely dependent on its enzymatic hydrolysis. When the plant tissue is damaged, the endogenous enzyme myrosinase is released and hydrolyzes sinalbin into glucose, sulfate, and an unstable aglycone. This aglycone rapidly rearranges to form 4-hydroxybenzyl isothiocyanate (4-HBITC), the primary agent responsible for the observed antimicrobial and antioxidant effects.[4][5]

However, 4-HBITC is notably unstable, particularly at neutral or higher pH, and can degrade into non-pungent compounds like 4-hydroxybenzyl alcohol and a thiocyanate (B1210189) ion.[2] Its half-life is longest at acidic pH (321 minutes at pH 3) and significantly shorter at near-neutral pH (6 minutes at pH 6.5), a critical factor for experimental design and potential applications.[2]

Antioxidant Properties

The antioxidant activity of sinalbin is primarily attributed to its hydrolysis products.[6] Isothiocyanates, in general, are known to reduce oxidative stress.[6][7] Studies on mustard seed extracts containing sinalbin have demonstrated free radical scavenging activity.[8] For instance, autoclaved yellow mustard (Sinapis alba) seed flour showed significant antiradical activity in a DPPH assay.[8] The antioxidant capacity is often linked to the overall phenolic content of the mustard seed, which works in concert with sinalbin's derivatives.[8]

Quantitative Antioxidant Data

Direct quantitative data for pure sinalbin is limited in the literature. However, data from extracts of Sinapis alba (which is rich in sinalbin) provide an indication of its potential.

| Sample Type | Assay | Result | Reference |

| Autoclaved Yellow Mustard (S. alba) Flour | DPPH Antiradical Activity | 0.810 (Absorbance Units) | [8] |

| Autoclaved Yellow Mustard (S. alba) Flour | H₂O₂ Inhibition Activity | 63.18% | [8] |

Experimental Protocols

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.[9][10]

-

Reagent Preparation : Prepare a 0.1 mM solution of DPPH in methanol (B129727). The solution should be freshly made and kept in the dark.

-

Sample Preparation : Dissolve sinalbin or its extract in methanol to create a series of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

-

Reaction Mixture : In a 96-well microplate or cuvette, add 100 µL of the sample solution to 100 µL of the DPPH solution. For the control, use 100 µL of methanol instead of the sample. A blank should contain only methanol.

-

Incubation : Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measurement : Measure the absorbance at 517 nm using a spectrophotometer or microplate reader.[11]

-

Calculation : Calculate the percentage of radical scavenging activity using the following formula:

-

% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100[11]

-

-

IC50 Determination : The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentrations.

This assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore, which is reduced in the presence of an antioxidant.[12][13]

-

Reagent Preparation : Prepare the ABTS•+ stock solution by mixing 7 mM ABTS solution with 2.45 mM potassium persulfate solution in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[13]

-

Working Solution : Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, PBS) to an absorbance of 0.700 ± 0.02 at 734 nm.[13]

-

Sample Preparation : Prepare various concentrations of the test sample in the buffer.

-

Reaction Mixture : Add 20 µL of the sample solution to 180 µL of the ABTS•+ working solution in a 96-well plate.

-

Incubation : Incubate the mixture at room temperature for 5-10 minutes in the dark.

-

Measurement : Read the absorbance at 734 nm.

-

Calculation : Calculate the percentage of inhibition as per the DPPH formula and determine the IC50 value. Results are often expressed as Trolox equivalents.

Antimicrobial Properties

The antimicrobial activity of sinalbin is almost exclusively due to its hydrolysis product, 4-HBITC.[14] Research indicates that 4-HBITC is effective against both Gram-positive and Gram-negative bacteria.[14][15] Its efficacy against Gram-positive bacteria, such as Staphylococcus aureus, appears to be superior to its effect on Gram-negative bacteria like Escherichia coli.[14][15]

The proposed mechanism of action for 4-HBITC involves the disruption of cellular metabolic activity rather than causing damage to the cell membrane's integrity or permeability.[14][15] This suggests an intracellular target, distinguishing it from membrane-disrupting antimicrobials.

Quantitative Antimicrobial Data (MIC Values)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[16]

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 4-HBITC | Escherichia coli | 50 | [15] (recalculated from mM) |

| 4-HBITC | Staphylococcus aureus | 25 | [15] (recalculated from mM) |

| 4-HBITC | Salmonella typhimurium | 50 | [15] (recalculated from mM) |

Note: Combining 4-HBITC with ascorbic acid or citric acid has been shown to enhance its antibacterial effect, potentially by improving its stability.[15]

Experimental Protocol

This is the standard method for determining the MIC of an antimicrobial agent against a specific microorganism.[17][18][19]

-

Media Preparation : Prepare sterile Mueller-Hinton Broth (MHB) or another suitable broth for the test organism.

-

Inoculum Preparation : Culture the test microorganism overnight on an appropriate agar (B569324) plate. Pick 3-4 colonies and suspend them in saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in MHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.[16]

-

Compound Dilution : In a sterile 96-well round-bottom microtiter plate, add 100 µL of broth to all wells. Add 100 µL of the test compound (dissolved in broth at twice the highest desired concentration) to the first column. Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, then transferring 100 µL from column 2 to column 3, and so on, down to column 10. Discard 100 µL from column 10.[17]

-

Controls : Column 11 should be a growth control (broth + inoculum, no compound). Column 12 should be a sterility control (broth only).

-

Inoculation : Add 100 µL of the standardized bacterial inoculum to wells in columns 1 through 11. The final volume in each well will be 200 µL.

-

Incubation : Cover the plate and incubate at 37°C for 18-24 hours.

-

Result Interpretation : The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be determined by visual inspection or by using a microplate reader.[16]

Proposed Mechanism of Antimicrobial Action

Unlike many antimicrobial agents that target the bacterial cell wall or membrane, 4-HBITC appears to have an intracellular mode of action. The evidence suggests it interferes with metabolic pathways essential for bacterial survival without compromising membrane integrity.[14][15] Isothiocyanates are electrophilic and can react with nucleophilic groups in cellular components, such as the thiol groups of cysteine residues in enzymes, potentially leading to enzyme inactivation and disruption of critical metabolic functions.

References

- 1. mdpi.com [mdpi.com]

- 2. Sinalbin - Wikipedia [en.wikipedia.org]

- 3. Simultaneous quantification of sinigrin, sinalbin, and anionic glucosinolate hydrolysis products in Brassica juncea and Sinapis alba seed extracts using ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Antimicrobial Effects of Myrosinase Hydrolysis Products Derived from Glucosinolates Isolated from Lepidium draba - PMC [pmc.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. New aspects of antiproliferative activity of 4-hydroxybenzyl isothiocyanate, a natural H2S-donor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. scielo.br [scielo.br]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. protocols.io [protocols.io]

- 14. Antibacterial activity and improvement of the oxidative stability of soybean oil by 4-hydroxybenzyl isothiocyanate from white mustard seeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Antibacterial activity and improvement of the oxidative stability of soybean oil by 4-hydroxybenzyl isothiocyanate from white mustard seeds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 17. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 18. m.youtube.com [m.youtube.com]

- 19. protocols.io [protocols.io]

The Glucosinolate-Myrosinase System: An In-Depth Technical Guide to the Interaction of Sinalbin and Myrosinase

For Researchers, Scientists, and Drug Development Professionals

Abstract

The glucosinolate-myrosinase system is a sophisticated plant defense mechanism with significant implications for human health and drug development. This technical guide provides a comprehensive overview of the interaction between sinalbin, a prominent glucosinolate found in white mustard (Sinapis alba), and the enzyme myrosinase. Upon tissue damage, myrosinase catalyzes the hydrolysis of sinalbin to produce 4-hydroxybenzyl isothiocyanate (4-HBITC), a reactive compound with a range of biological activities. This document details the biochemical intricacies of this interaction, including reaction kinetics, optimal conditions, and the subsequent degradation of the primary hydrolysis product. Furthermore, it provides detailed experimental protocols for the extraction and purification of both sinalbin and myrosinase, methods for assessing enzyme activity, and analytical techniques for product identification. The guide also explores the modulation of key signaling pathways, such as the Keap1-Nrf2 and NF-κB pathways, by the products of sinalbin hydrolysis, offering insights into their potential therapeutic applications.

Introduction

The "mustard oil bomb," as the glucosinolate-myrosinase system is often called, is a classic example of a two-component plant defense system. Glucosinolates, a class of sulfur-containing secondary metabolites, are physically separated from the hydrolytic enzyme myrosinase (a thioglucoside glucohydrolase, EC 3.2.1.147) in intact plant tissues. When the plant tissue is damaged, for instance by herbivores or pathogens, myrosinase comes into contact with glucosinolates, initiating a rapid enzymatic reaction.[1]

Sinalbin (p-hydroxybenzyl glucosinolate) is the predominant glucosinolate in the seeds of white mustard (Sinapis alba).[2] Its hydrolysis by myrosinase yields D-glucose and an unstable aglycone, which spontaneously rearranges to form 4-hydroxybenzyl isothiocyanate (4-HBITC).[3] This isothiocyanate is responsible for the characteristic pungent taste of white mustard, although it is less sharp than the allyl isothiocyanate produced from sinigrin (B192396) in black mustard.[2] The biological activities of 4-HBITC and its degradation products are of considerable interest to the scientific community, particularly in the fields of cancer chemoprevention and antimicrobial research.